molecular formula C22H22BrN3OS B2871699 N-(4-bromophenyl)-1-(4-ethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide CAS No. 393831-59-9

N-(4-bromophenyl)-1-(4-ethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide

Cat. No.: B2871699
CAS No.: 393831-59-9
M. Wt: 456.4
InChI Key: TUGJCYBMVDPUFH-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-1-(4-ethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide is a heterocyclic compound featuring a pyrrolo[1,2-a]pyrazine core substituted with a 4-bromophenyl group at position 1, a 4-ethoxyphenyl group at position 2, and a carbothioamide (-C(S)NH2) moiety.

Properties

IUPAC Name

N-(4-bromophenyl)-1-(4-ethoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22BrN3OS/c1-2-27-19-11-5-16(6-12-19)21-20-4-3-13-25(20)14-15-26(21)22(28)24-18-9-7-17(23)8-10-18/h3-13,21H,2,14-15H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUGJCYBMVDPUFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2C3=CC=CN3CCN2C(=S)NC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-bromophenyl)-1-(4-ethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the compound's synthesis, structural characteristics, and biological evaluations based on various studies.

Synthesis and Structural Characterization

The synthesis of this compound typically involves multi-step organic reactions. The core structure is derived from pyrrolo[1,2-a]pyrazine, which is functionalized with bromophenyl and ethoxyphenyl groups. These modifications enhance the compound's chemical properties and biological activity.

Key Steps in Synthesis:

  • Formation of Pyrrolo[1,2-a]pyrazine Core: Achieved through cyclization reactions involving 2-aminopyrazine and suitable diketones.
  • Introduction of Bromophenyl Group: Conducted via bromination using bromine or N-bromosuccinimide.
  • Introduction of Ethoxyphenyl Group: Typically involves nucleophilic substitution reactions.

Antimicrobial Activity

Research has demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of pyrrole and pyrazole have shown effective antibacterial activity against both Gram-positive and Gram-negative bacteria. In vitro studies indicated that certain synthesized compounds displayed up to 67% inhibition in antioxidant activity when evaluated using the DPPH free radical scavenging method .

Antioxidant Properties

Antioxidant activity is another critical aspect of this compound's biological profile. In studies assessing various derivatives of pyrazines and pyrroles, it was found that compounds containing halogens exhibited enhanced antioxidant capabilities. The DPPH assay results showed that these compounds could effectively scavenge free radicals, suggesting potential applications in oxidative stress-related conditions .

DNA Binding Affinity

The DNA binding studies conducted on related compounds revealed that those with halogen substitutions demonstrated significant binding affinity. The intercalation and groove binding mechanisms were identified as key interactions contributing to their biological efficacy. This aspect is crucial for developing anticancer agents as it suggests the potential for these compounds to interfere with DNA replication processes in cancer cells .

Case Study 1: Anticancer Activity

A study evaluating the anticancer potential of related pyrazolo[4,3-e][1,2,4]triazines reported promising results against human cancer cell lines. The synthesized compounds showed significant cytotoxicity at micromolar concentrations. The structure-activity relationship (SAR) analysis indicated that specific functional groups play a pivotal role in enhancing anticancer activity by modulating interactions with cellular targets involved in proliferation and survival pathways .

Case Study 2: HIV Inhibition

Another investigation focused on the anti-HIV properties of structurally similar compounds. It was found that certain derivatives significantly inhibited HIV-1 replication by interfering with the viral envelope glycoprotein gp41's functionality. The most potent compounds were correlated with their ability to disrupt crucial protein-protein interactions necessary for viral entry into host cells .

Summary Table of Biological Activities

Activity Type Description Study Reference
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AntioxidantUp to 67% inhibition in DPPH assay
DNA BindingSignificant binding affinity; intercalation mechanism
AnticancerCytotoxicity against human cancer cell lines
Anti-HIVInhibition of HIV-1 replication via gp41 disruption

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocycle Modifications

Pyrrolo[1,2-a]pyrazine Derivatives
  • 3-(4-Bromophenyl)pyrrolo[1,2-a]pyrazine-6-carbaldehyde (5c) :
    This analog retains the pyrrolo[1,2-a]pyrazine core but replaces the carbothioamide with a carbaldehyde (-CHO) group at position 5. The 4-bromophenyl substituent at position 3 enhances electron-withdrawing effects, influencing regioselectivity in electrophilic substitutions (e.g., acetylation) .
    • Key Data :
  • Melting Point: 170.2–172.6 °C
  • Synthesis: Electrophilic formylation using POCl3 .
Imidazo[1,2-a]pyrazine Derivatives
  • 6-(4-Bromophenyl)-N-(4-(8-morpholinoimidazo[1,2-a]pyrazin-6-yl)phenyl)pyrimidine-4-carboxamide (14d): Substitution of pyrrolo[1,2-a]pyrazine with imidazo[1,2-a]pyrazine introduces a nitrogen-rich ring system. Key Data:
  • Yield: 90.9%
  • Melting Point: 221–223 °C
  • ESI-MS: [M+H]⁺ m/z 557.1 .

Substituent Variations

Carbothioamide vs. Carboxamide
  • N-(2,5-Dimethoxyphenyl)-1-(3,4-dimethoxyphenyl)-pyrrolo[1,2-a]pyrazine-2-carbothioamide :
    This analog shares the carbothioamide group but replaces bromophenyl/ethoxyphenyl with dimethoxyphenyl substituents. Methoxy groups increase solubility but may reduce electrophilicity compared to bromine .
Bromophenyl Substitutions
  • N-(5-(4-Bromophenyl)-4-imino-7-(4-sulfamoylphenyl)-4H-pyrrolo[2,3-d]pyrimidin-3-(7H)-yl)acetamide (11): While the core differs (pyrrolo[2,3-d]pyrimidin vs.

Comparative Data Table

Compound Name Core Structure Key Substituents Functional Group Melting Point (°C) Bioactivity Highlights
Target Compound Pyrrolo[1,2-a]pyrazine 4-Bromophenyl, 4-ethoxyphenyl Carbothioamide N/A Hypothesized antimicrobial
3-(4-Bromophenyl)pyrrolo[1,2-a]pyrazine-6-carbaldehyde (5c) Pyrrolo[1,2-a]pyrazine 4-Bromophenyl Carbaldehyde 170.2–172.6 Regioselective reactivity
6-(4-Bromophenyl)-N-(4-(8-morpholinoimidazo[1,2-a]pyrazin-6-yl)phenyl)pyrimidine-4-carboxamide (14d) Imidazo[1,2-a]pyrazine 4-Bromophenyl, morpholino Carboxamide 221–223 Kinase inhibition
N-(2,5-Dimethoxyphenyl)-1-(3,4-dimethoxyphenyl)-pyrrolo[1,2-a]pyrazine-2-carbothioamide Pyrrolo[1,2-a]pyrazine 2,5-Dimethoxyphenyl, 3,4-dimethoxyphenyl Carbothioamide N/A Improved solubility
N'-(1-(4-Bromophenyl)-3-phenyl-1H-pyrazol-4-yl)methylene) salicylhydrazide (9) Pyrazole 4-Bromophenyl, salicylhydrazide Hydrazine-carbothioamide N/A Antileishmanial (IC₅₀: 2–10 µM)

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